![molecular formula C24H20N4O5 B3207265 N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1040682-23-2](/img/structure/B3207265.png)
N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide (commonly referred to as Compound G744-0047) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a benzodioxole moiety linked to a pyridine derivative, which suggests diverse biological activities. This article aims to provide an overview of its biological activity based on available research findings.
The molecular formula of the compound is C24H20N4O5, with a molecular weight of 444.4 g/mol. The compound exhibits a high purity level of around 95% when synthesized for research purposes .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, particularly those involved in neurological pathways. The presence of the oxadiazole and pyridine rings may contribute to its pharmacological properties by modulating enzyme activity or receptor binding.
Antioxidant Activity
Research indicates that compounds similar to G744-0047 exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects against glutamate-induced toxicity in neuronal cultures. In vitro studies have shown that it can significantly reduce cell death and promote cell survival by modulating glutamate receptor activity .
Antimicrobial Properties
Preliminary screening has indicated potential antimicrobial activity against various bacterial strains. The compound's structure suggests that it may interfere with bacterial cell wall synthesis or protein synthesis pathways .
Case Studies and Research Findings
Scientific Research Applications
Structural Features
The compound features multiple functional groups that contribute to its reactivity and potential pharmacological effects:
Structural Feature | Description |
---|---|
Benzodioxole | A fused ring system that may enhance bioactivity. |
Dihydropyridine | Known for various biological activities including neuroprotective effects. |
Oxadiazole | Associated with antimicrobial and anticancer properties. |
Applications in Scientific Research
N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide has been investigated for various applications in pharmacology and medicinal chemistry:
Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the oxadiazole moiety is particularly noted for its role in enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has suggested that the compound may possess antimicrobial activity against certain bacterial and fungal strains. This is likely due to the interaction of its functional groups with microbial cell membranes.
Neuroprotective Effects
The dihydropyridine structure is known for neuroprotective properties. Studies are ongoing to evaluate its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Interaction Studies
Understanding how this compound interacts with biological macromolecules (e.g., proteins and nucleic acids) is crucial for elucidating its mechanism of action. Techniques such as molecular docking and surface plasmon resonance are employed to study these interactions.
Case Study 1: Anticancer Mechanism
A study conducted on the cytotoxicity of N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(3-pheny-l1,2,4 oxadiazol 5 yl)-1, 2 dihydropyridin 1 yl]acetamide against HeLa cells showed a dose-dependent inhibition of cell proliferation. The study utilized flow cytometry to analyze apoptosis markers and confirmed that the compound induces apoptosis via the intrinsic pathway.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, revealing promising results that warrant further exploration.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-14-10-15(2)28(12-20(29)25-17-8-9-18-19(11-17)32-13-31-18)24(30)21(14)23-26-22(27-33-23)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXHBOAMLZGVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114445 | |
Record name | N-1,3-Benzodioxol-5-yl-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-23-2 | |
Record name | N-1,3-Benzodioxol-5-yl-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040682-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-1,3-Benzodioxol-5-yl-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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